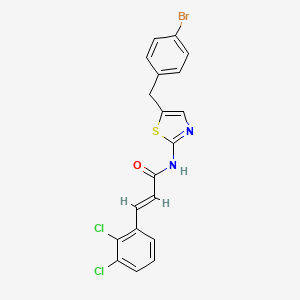

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-(2,3-dichlorophenyl)acrylamide

Description

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-(2,3-dichlorophenyl)acrylamide is a synthetic acrylamide derivative featuring a thiazole core substituted with a 4-bromobenzyl group and an acrylamide linker connected to a 2,3-dichlorophenyl moiety. Acrylamides with dichlorophenyl groups, for instance, have demonstrated antitumor activity against gastric cancer cells (AGS and BGC-823) in MTT assays . The thiazole ring is a common pharmacophore in drug design, contributing to binding interactions with biological targets.

This article compares the target compound with structurally similar analogs, focusing on substituent effects, physicochemical properties, and reported biological activities.

Properties

CAS No. |

304895-91-8 |

|---|---|

Molecular Formula |

C19H13BrCl2N2OS |

Molecular Weight |

468.2 g/mol |

IUPAC Name |

(E)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-3-(2,3-dichlorophenyl)prop-2-enamide |

InChI |

InChI=1S/C19H13BrCl2N2OS/c20-14-7-4-12(5-8-14)10-15-11-23-19(26-15)24-17(25)9-6-13-2-1-3-16(21)18(13)22/h1-9,11H,10H2,(H,23,24,25)/b9-6+ |

InChI Key |

KEAZBXHHIRKNOW-RMKNXTFCSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)/C=C/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C=CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Formation of the Thiazole Ring

The thiazole moiety is typically synthesized via the Hantzsch thiazole synthesis, which involves cyclization between a brominated acetophenone derivative and thiourea. For this compound, 4-bromobenzyl bromide serves as the starting material. Reaction with thiourea in ethanol under reflux conditions facilitates the formation of 5-(4-bromobenzyl)-1,3-thiazol-2-amine through nucleophilic substitution and cyclization. The mechanism proceeds as follows:

Reaction Conditions

| Component | Details |

|---|---|

| Starting material | 4-Bromobenzyl bromide |

| Reagent | Thiourea |

| Solvent | Ethanol |

| Temperature | Reflux (78–80°C) |

| Time | 2–3 hours |

| Yield | Not explicitly reported |

This method is favored for its simplicity and scalability, though purification often requires recrystallization from ethanol/dioxane (5:1 v/v).

Acrylamide Side-Chain Introduction

Acyl Chloride Coupling

The acrylamide group is introduced via nucleophilic acyl substitution. 3-(2,3-Dichlorophenyl)acryloyl chloride reacts with the primary amine of the thiazole core in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). A base such as triethylamine (TEA) or pyridine is added to neutralize HCl generated during the reaction.

Key Considerations

Coupling Agent-Mediated Amidation

Alternative methods employ carbodiimide coupling agents (e.g., EDC, HOBt) to activate the carboxylic acid precursor (3-(2,3-dichlorophenyl)acrylic acid ) before reaction with the thiazole amine. This approach avoids handling moisture-sensitive acyl chlorides.

Advantages

-

Milder conditions : Suitable for acid-sensitive substrates.

-

Higher yields : Reported up to 72% in analogous thiazole acrylamide syntheses.

Alternative Synthetic Routes

Knoevenagel Condensation

A less common route involves condensing 2-cyano-N-(thiazol-2-yl)acetamide with 2,3-dichlorobenzaldehyde in the presence of piperidine. This method forms the acrylamide double bond in situ but is less efficient due to competing side reactions.

Limitations

Purification and Characterization

Isolation Techniques

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-(2,3-dichlorophenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. The specific compound has shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated its Minimum Inhibitory Concentration (MIC) values in the range of 3.12 to 50 µg/mL against pathogens such as Candida albicans and Escherichia coli .

Anticancer Activity

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-(2,3-dichlorophenyl)acrylamide has been investigated for its anticancer properties. In vitro studies have indicated that it can inhibit cell proliferation in breast cancer cell lines by disrupting DNA replication processes, leading to apoptosis in cancer cells .

Case Studies

-

Antimicrobial Efficacy Study:

A study published in a peer-reviewed journal evaluated the antimicrobial properties of various thiazole derivatives including this compound. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi . -

Anticancer Research:

In vitro tests on breast cancer cell lines revealed that the compound significantly reduced cell viability compared to control groups. It was found to induce apoptosis through a caspase-dependent pathway .

Mechanism of Action

The mechanism of action of N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-(2,3-dichlorophenyl)acrylamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole ring and other functional groups. These interactions can lead to modulation of biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

4-Bromobenzyl vs. 4-Chlorobenzyl

Key Differences :

- Bromine (Br) vs. Chlorine (Cl): Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce metabolic stability compared to chlorine.

4-Bromobenzyl vs. 2,3-Dichlorobenzyl

Key Differences :

- Increased Chlorination: The 2,3-dichlorobenzyl substitution introduces two additional Cl atoms, enhancing electronegativity and steric bulk, which may affect target binding.

- CCS: A higher CCS (207.6 vs.

Variations in Dichlorophenyl Substitution

2,3-Dichlorophenyl vs. 3,4-Dichlorophenyl

Key Differences :

- Positional Isomerism: The 2,3-dichloro substitution creates a meta-para Cl arrangement, whereas 3,4-dichloro forms a para-ortho pattern.

Other Modifications

Trifluoromethyl Substitution

Key Differences :

- CF3 vs. Cl/Br: The trifluoromethyl group is a bioisostere for chlorine but offers greater metabolic stability and electronegativity. This analog’s activity profile may differ significantly due to enhanced resistance to oxidative metabolism.

Discussion

- Substituent Effects :

- Bromine vs. Chlorine: Bromine’s lipophilicity may improve blood-brain barrier penetration but increase toxicity risks.

- Dichlorophenyl Position: 2,3-Dichloro substitution in the target compound vs. 3,4-Dichloro in analogs could lead to distinct binding modes in biological targets (e.g., kinase receptors).

- Biological Activity : While 3,4-dichlorophenyl analogs show antitumor activity , the target compound’s 2,3-dichloro configuration remains untested. Positional isomerism often drastically alters potency, as seen in other drug classes.

- Synthetic Accessibility: The thiazole core and acrylamide linker are synthesized via established methods (e.g., coupling of 2-amino-thiazoles with acryloyl chlorides) .

Biological Activity

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-(2,3-dichlorophenyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article delves into the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : C15H12BrCl2N3OS

- Molecular Weight : 404.69 g/mol

The presence of the thiazole ring and the bromobenzyl moiety contributes to its biological activity, making it a subject of interest for various pharmacological studies.

Anticancer Activity

Several studies have investigated the anticancer properties of thiazole derivatives, including this compound. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity Data

The IC50 values indicate the concentration required to inhibit 50% of cell growth, demonstrating the compound's effectiveness against specific cancer types.

The mechanism of action for this compound involves the induction of apoptosis in cancer cells. Research indicates that the compound activates both extrinsic and intrinsic apoptotic pathways, leading to increased caspase activity and DNA fragmentation in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Preliminary studies suggest that it exhibits significant activity against various bacterial strains.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These findings indicate that this compound could serve as a potential lead compound for developing new antimicrobial agents.

Case Study 1: In Vitro Analysis

A recent study conducted an in vitro analysis of the compound against human cancer cell lines (HeLa and MCF-7). Results showed that treatment with varying concentrations led to a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed an increase in the sub-G1 population, indicating apoptosis .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound was tested against multi-drug resistant strains of bacteria. The results demonstrated that the compound effectively inhibited bacterial growth at relatively low concentrations compared to standard antibiotics .

Q & A

Q. What synthetic strategies are employed to prepare N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-(2,3-dichlorophenyl)acrylamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones (e.g., 4-bromobenzyl bromides) under basic conditions .

- Step 2 : Acrylamide coupling via a nucleophilic acyl substitution, where 3-(2,3-dichlorophenyl)acrylic acid is activated (e.g., using EDCI/HOBt) and reacted with the thiazole-2-amine intermediate .

- Optimization : Reaction temperature (20–80°C), solvent (DMF or dioxane), and stoichiometric ratios are critical for yield (>70%) and purity .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

Key methods include:

- ¹H/¹³C NMR : Confirm regiochemistry of the thiazole ring (e.g., δ 7.2–7.5 ppm for aromatic protons) and acrylamide geometry (E/Z configuration via coupling constants) .

- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ for C₁₉H₁₃BrCl₂N₂OS) .

Q. What purification methods are recommended for isolating this compound?

- Recrystallization : Use ethanol-DMF mixtures to remove unreacted starting materials .

- Column Chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:1) to resolve stereoisomers or byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from assay variability or impurities. Mitigation strategies include:

- Replicability : Standardize protocols (e.g., IC₅₀ determination in triplicate with positive controls) .

- Purity Validation : Use HPLC (≥95% purity) and orthogonal assays (e.g., thermal shift assays for target engagement) .

- Mechanistic Follow-Up : Combine biochemical assays (e.g., enzyme inhibition) with cellular models (e.g., apoptosis markers) to confirm on-target effects .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding poses in targets like kinases or GPCRs, guided by the bromobenzyl and dichlorophenyl moieties’ hydrophobicity .

- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns) and identify key residues for SAR optimization .

- QSAR Modeling : Corrogate substituent effects (e.g., halogen position) with activity datasets to prioritize analogs .

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Analog Synthesis : Modify the 4-bromobenzyl (e.g., replace Br with Cl, CF₃) or acrylamide substituents (e.g., dichlorophenyl → nitro/cyano groups) .

- Activity Profiling : Test analogs against panels of disease-relevant targets (e.g., cancer cell lines, microbial strains) to identify critical structural motifs .

- Data Integration : Use cheminformatics tools (e.g., MOE) to cluster analogs by activity and physicochemical properties .

Q. What experimental strategies address low synthetic yields in the final coupling step?

- Catalyst Screening : Test coupling agents (e.g., EDCI vs. DCC) and additives (DMAP) to improve acyl transfer efficiency .

- Solvent Optimization : Replace polar aprotic solvents (DMF) with less viscous alternatives (e.g., THF) to enhance reaction kinetics .

- In Situ Monitoring : Use TLC or inline IR to identify intermediate degradation and adjust reaction time/temperature .

Q. How to validate the proposed mechanism of action for this compound in cancer models?

- Biochemical Assays : Measure inhibition of kinases (e.g., EGFR, VEGFR) via fluorescence polarization assays .

- Transcriptomic Profiling : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .

- In Vivo Efficacy : Use xenograft models with pharmacodynamic markers (e.g., Ki-67 reduction) to correlate target modulation with tumor regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.